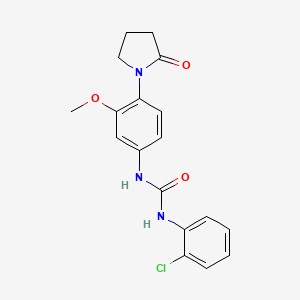

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential use in scientific research. CCMI is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and differentiation, DNA repair, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide is a key intermediate in the synthesis of novel compounds. It has been employed in the preparation of derivatives with various substituents, as demonstrated in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide (Aghekyan et al., 2009).

Medicinal Chemistry and Drug Development

- Quinoline-8-carboxamides, including N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, are significant in medicinal chemistry. They are explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design with various therapeutic activities (Lord et al., 2009).

Antitumor Potential

- Research into structurally similar compounds, such as substituted 2-phenylbenzimidazole-4-carboxamides, reveals their potential as antitumor agents, particularly as minimal DNA-intercalating agents. This research provides insights into the therapeutic potential of related compounds like N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (Denny et al., 1990).

Application in Synthesis of Diverse Chemical Scaffolds

- The compound is integral in the synthesis of a wide range of chemical scaffolds. Cyanoacetic acid derivatives, which include N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, serve as starting materials for multiple component reactions (MCRs), leading to the synthesis of various chemical scaffolds like 2-aminoquinoline-3-carboxamides (Wang et al., 2012).

Exploration in Catalysis

- N-Heterocyclic Carbenes (NHC) stabilized Rh nanoparticles, which use derivatives of quinoline-8-carboxamide, show promising applications in the catalytic hydrogenation of aromatic substrates. This highlights the role of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide in catalysis and material science (Martinez-Espinar et al., 2017).

Allosteric Modulation in Receptor Binding

- In neuropharmacology, similar compounds have been utilized to explore the negative allosteric modulation of dopamine receptors. This research can provide insights into the potential neurological applications of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (Mistry et al., 2015).

Anti-Inflammatory Properties

- Studies on structurally related compounds, such as isoquinoline carboxamides, reveal potential anti-inflammatory properties. This suggests possible applications of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide in the field of inflammation and immune response research (Torres et al., 1999).

Silver-Catalyzed Reactions

- The compound is also relevant in silver-catalyzed reactions for the synthesis of complex organic structures, such as dihydroquinolin-2(1H)-ones. This demonstrates its utility in advanced organic synthesis and drug development (Mai et al., 2014).

Wirkmechanismus

Target of Action

The primary target of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide, also known as Apatinib or Rivoceranib , is the vascular endothelial growth factor receptor -2 (VEGFR2, also known as KDR) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

Apatinib selectively inhibits VEGFR2, thereby blocking the binding of vascular endothelial growth factor (VEGF) to its receptor . This inhibition prevents the activation of downstream signaling pathways that are involved in endothelial cell migration and proliferation. As a result, angiogenesis is inhibited, leading to a decrease in tumor growth and metastasis . Apatinib also mildly inhibits c-Kit and c-SRC tyrosine kinases .

Biochemical Pathways

By inhibiting VEGFR2, Apatinib disrupts the VEGF-mediated signaling pathway, which is primarily responsible for angiogenesis. The inhibition of angiogenesis deprives the tumor cells of the necessary oxygen and nutrients, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Apatinib is an orally bioavailable, small molecule agent . It is known that apatinib was well tolerated at doses below 750 mg/day, and the maximum tolerated dose is determined to be 850 mg/day .

Result of Action

The inhibition of angiogenesis by Apatinib leads to a decrease in tumor growth and metastasis. This results in a reduction in the size of the tumor and potentially slows the progression of the disease .

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKUSYGXDMGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)

![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)

![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)

![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)